1-(3-(Methylamino)piperidin-1-yl)-3-(1h-pyrazol-1-yl)propan-1-one
Description
1-(3-(Methylamino)piperidin-1-yl)-3-(1H-pyrazol-1-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one core linked to a piperidine ring substituted with a methylamino group and a pyrazole moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the piperidine scaffold is associated with CNS activity, while the pyrazole group enhances hydrogen bonding and metabolic stability. The compound’s synthesis likely involves coupling reactions between functionalized piperidine and pyrazole precursors, as inferred from analogous methods in the literature .
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[3-(methylamino)piperidin-1-yl]-3-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C12H20N4O/c1-13-11-4-2-7-15(10-11)12(17)5-9-16-8-3-6-14-16/h3,6,8,11,13H,2,4-5,7,9-10H2,1H3 |
InChI Key |
HSPDGSCDVNYHED-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C(=O)CCN2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences and their implications:
Functional and Pharmacological Implications
Piperidine Modifications: The target compound’s 3-methylamino-piperidine group contrasts with the dimethylamino substituent in Compound 13 . Methylamino may reduce steric hindrance compared to bulkier groups, enhancing binding to amine receptors (e.g., serotonin or dopamine receptors). Compound 13’s pyrimidoindole substituent introduces planar aromaticity, likely favoring interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
The trifluoromethyl-pyrazole in enhances metabolic stability and electronegativity, improving drug-like properties.
Core Modifications :
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